
6-fluorohexyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluorohexyl acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorohexyl acetate typically involves the esterification of 6-fluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluorohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 6-fluorohexanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 6-fluorohexanol.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 6-fluorohexanol and acetic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexyl acetates depending on the nucleophile used.
Scientific Research Applications
6-fluorohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 6-fluorohexyl acetate involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the stability of the compound. This can lead to increased bioavailability and efficacy in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
Hexyl acetate: Lacks the fluorine atom, resulting in different chemical and physical properties.
6-chlorohexyl acetate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
6-bromohexyl acetate: Similar to 6-chlorohexyl acetate but with a bromine atom.
Uniqueness
6-fluorohexyl acetate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. These characteristics make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
593-06-6 |
|---|---|
Molecular Formula |
C8H15FO2 |
Molecular Weight |
162.20 g/mol |
IUPAC Name |
6-fluorohexyl acetate |
InChI |
InChI=1S/C8H15FO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
MQDAXDQZOUQKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


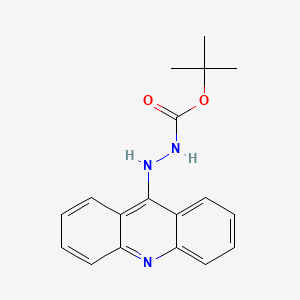
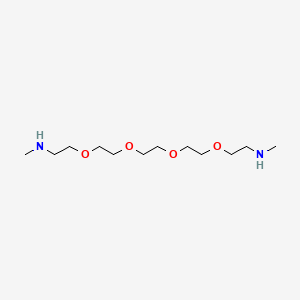
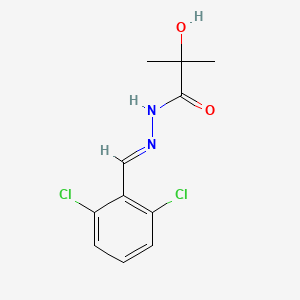

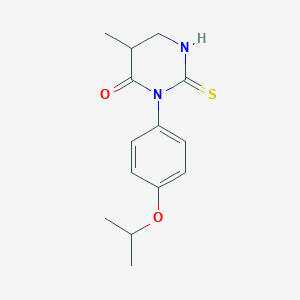
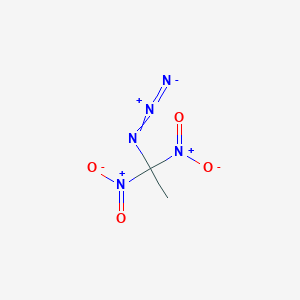
![4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B14141323.png)
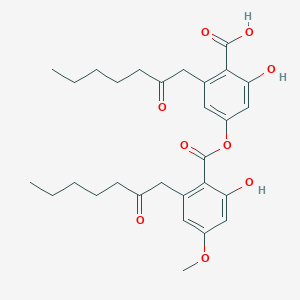
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)

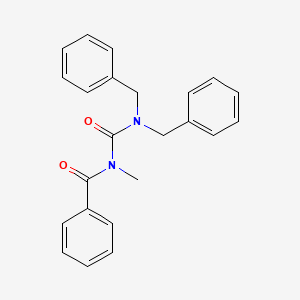
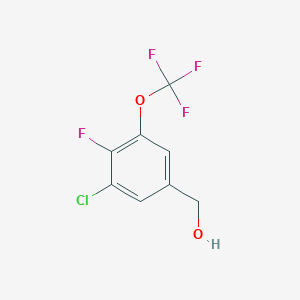
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
